molecular formula C11H15NO6S B14214245 S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine CAS No. 832151-76-5

S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine

Cat. No.: B14214245
CAS No.: 832151-76-5
M. Wt: 289.31 g/mol
InChI Key: CNGHAXNLKUHKPR-QMMMGPOBSA-N
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Description

S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl ring substituted with hydroxymethoxy groups and an L-cysteine moiety, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine typically involves the reaction of 2,5-dihydroxybenzaldehyde with L-cysteine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine include:

Uniqueness

This compound is unique due to its combination of a phenyl ring with hydroxymethoxy groups and an L-cysteine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

832151-76-5

Molecular Formula

C11H15NO6S

Molecular Weight

289.31 g/mol

IUPAC Name

(2R)-2-amino-3-[2,5-bis(hydroxymethoxy)phenyl]sulfanylpropanoic acid

InChI

InChI=1S/C11H15NO6S/c12-8(11(15)16)4-19-10-3-7(17-5-13)1-2-9(10)18-6-14/h1-3,8,13-14H,4-6,12H2,(H,15,16)/t8-/m0/s1

InChI Key

CNGHAXNLKUHKPR-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1OCO)SC[C@@H](C(=O)O)N)OCO

Canonical SMILES

C1=CC(=C(C=C1OCO)SCC(C(=O)O)N)OCO

Origin of Product

United States

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